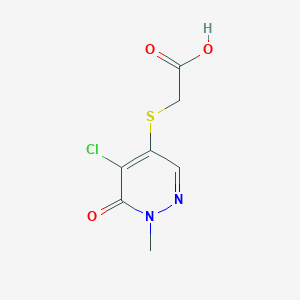

(5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid

Description

(5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid is a synthetic organic compound characterized by its unique pyridazinone structure

Properties

IUPAC Name |

2-(5-chloro-1-methyl-6-oxopyridazin-4-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3S/c1-10-7(13)6(8)4(2-9-10)14-3-5(11)12/h2H,3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIUVGOMWCKKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)SCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Thioether Formation: The sulfanyl group is introduced by reacting the chlorinated pyridazinone with a thiol compound under basic conditions.

Acetic Acid Substitution: The final step involves the substitution of the acetic acid moiety, which can be achieved through esterification or direct substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products:

Sulfoxides and Sulfones: From oxidation reactions.

Hydroxyl Derivatives: From reduction reactions.

Various Substituted Derivatives: From substitution reactions.

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

Pharmacological Studies: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry:

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

(5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-yl)-acetic acid: Lacks the sulfanyl group.

(5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-propionic acid: Has a propionic acid moiety instead of acetic acid.

Uniqueness:

- The presence of the sulfanyl group in (5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid imparts unique chemical reactivity and potential biological activity compared to its analogs.

- The specific substitution pattern on the pyridazinone ring can influence its interaction with biological targets and its overall chemical properties.

Biological Activity

(5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid, identified by its CAS number 6484103, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound, highlighting relevant research findings and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 218.75 g/mol. The structure includes a pyridazine ring, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.75 g/mol |

| CAS Number | 6484103 |

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study conducted on related compounds demonstrated their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Antitumor Activity

The antitumor potential of pyridazine derivatives has been a focal point in recent pharmacological research. Compounds with similar structural features have been evaluated for their cytotoxic effects against cancer cell lines. For example, a study reported that certain pyridazine derivatives exhibited strong inhibitory effects on tumor cell proliferation and induced apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, this compound may possess anti-inflammatory properties. Research indicates that related compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide in vitro, which could be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of experiments were conducted to test the antimicrobial efficacy of pyridazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various derivatives .

- Cytotoxicity Assays : In vitro cytotoxicity assays using MCF-7 breast cancer cell lines revealed that certain pyridazine derivatives had IC50 values lower than 20 µM, indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

- Inflammatory Response Modulation : A study assessed the impact of pyridazine derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a marked decrease in TNF-alpha and IL-6 levels upon treatment with these compounds, suggesting their role as potential anti-inflammatory agents .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to (5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid. For instance, research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies demonstrated that these compounds significantly reduced cell viability in various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research on related compounds has shown that they can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in macrophages. This activity suggests that this compound may be useful in treating inflammatory diseases such as arthritis and colitis .

Potential Therapeutic Uses

The diverse biological activities of this compound position it as a candidate for several therapeutic applications:

| Therapeutic Area | Potential Applications |

|---|---|

| Cancer Treatment | Inhibition of tumor growth and induction of apoptosis |

| Inflammatory Diseases | Modulation of immune responses to reduce inflammation |

| Metabolic Disorders | Potential effects on metabolic pathways and obesity |

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridazine derivatives and evaluated their antitumor effects on lung cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity, with IC50 values in the low micromolar range . This supports the hypothesis that this compound could have similar antitumor efficacy.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of sulfur-containing compounds found that these agents could inhibit NF-kB signaling pathways in macrophages. By reducing the expression of inflammatory cytokines such as TNF-alpha and IL-6, these compounds demonstrated potential for treating chronic inflammatory conditions . This suggests that this compound may also exert similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.